ManNaz is classified as an azide-modified monosaccharide. It is synthesized from N-acetylmannosamine through chemical modifications that introduce an azide functional group at the anomeric position. This modification allows for bioorthogonal reactions, making it a valuable tool in metabolic labeling techniques.
The synthesis of N-Azidoacetylmannosamine involves several steps:
The molecular structure of N-Azidoacetylmannosamine features:
The azide group allows for specific chemical reactions that are crucial for labeling studies in biological systems.
N-Azidoacetylmannosamine participates in various chemical reactions, primarily through its azide functional group:
These reactions are essential for applications in metabolic glycoengineering, where non-natural sugars are used to study biological processes.
The mechanism by which N-Azidoacetylmannosamine functions involves:
This process is particularly useful in studies aimed at understanding glycosylation patterns and their implications in various biological phenomena.
These properties make ManNaz suitable for various laboratory applications, including metabolic labeling experiments.
N-Azidoacetylmannosamine has several significant applications in scientific research:
N-Azidoacetylmannosamine (ManNAz) serves as a foundational chemical tool in metabolic oligosaccharide engineering (MOE), enabling the bioorthogonal modification of cell surface glycans. This strategy exploits the cell’s innate biosynthetic machinery to incorporate azide-functionalized sialic acid precursors into glycoconjugates. Peracetylated ManNAz (Ac₄ManNAz, 1) is the standard delivery vehicle due to its enhanced cellular uptake. The acetyl groups mask the sugar’s polarity, facilitating passive diffusion across the plasma membrane. Intracellular esterases then hydrolyze these groups, releasing free ManNAz for entry into the sialic acid pathway [1] [8] [9].
Once metabolized, ManNAz is converted into N-azidoacetylneuraminic acid (Neu5Az), which is displayed on cell surfaces or secreted vesicles like exosomes. The azido group acts as a chemical handle for subsequent bioorthogonal "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-conjugated probes (e.g., fluorophores or affinity tags). This enables:
Table 1: Key Applications of ManNAz in Metabolic Labeling
Application | Probe Used | Key Findings |
---|---|---|
Exosome biodistribution | DBCO-Cy5 | Tumor-derived exosomes show selective organ accumulation in mice |
EMT glycoproteomics | Alkyne-PEG₄-biotin | Identification of integrin β4 as a dynamically sialylated EMT regulator |
Dendritic cell activation | DBCO-cytokines | Enhanced antitumor vaccine efficacy via surface-immobilized IL-15 conjugation |
ManNAz hijacks the endogenous sialic acid biosynthetic pathway, which proceeds through four cytosolic steps:
Critically, ManNAz bypasses the initial epimerization step. However, recent NMR studies reveal that phosphorylation of exogenous ManNAz is not mediated by MNK but by an alternative kinase (possibly an N-acetylglucosamine kinase), as demonstrated in rat liver cytosolic extracts. This explains the efficient incorporation of ManNAz derivatives despite MNK’s substrate specificity for biosynthetic ManNAc [5]. The resulting Neu5Az is activated to CMP-Neu5Az in the nucleus, transported to the Golgi by SLC35A1, and incorporated into glycoproteins and glycolipids via sialyltransferases. Subcellular localization studies confirm azido tags on:
Table 2: Key Enzymes in Sialic Acid Biosynthesis and ManNAz Metabolism
Enzyme | Function | Role in ManNAz Processing |
---|---|---|
UDP-GlcNAc 2-epimerase (GNE) | Converts UDP-GlcNAc → ManNAc | Bypassed by exogenous ManNAz |
Putative GlcNAc kinase | Phosphorylates ManNAz → ManNAz-6P | Primary phosphorylation route |
Sialic acid synthase (SAS) | Condenses ManNAz-6P + PEP → Neu5Az-9P | Incorporates azido handle |
Sialyltransferases (STs) | Link CMP-Neu5Az to glycoconjugates | Display Neu5Az on cell/exosome surfaces |
ManNAz exhibits distinct biochemical properties compared to natural ManNAc and other engineered analogues:
Tributanoylated analogues (e.g., 1,3,4-O-Bu₃ManNAz, 2) achieve equivalent labeling at 12.5–25 μM with minimal toxicity even at 400 μM. The butanoyl groups enhance lipophilicity and metabolic flux while avoiding pro-apoptotic effects linked to 3,4,6-O-Bu₃ManNAz derivatives [2] [4].
Functional Group Flexibility:
N-Acyl modifications in ManNAz preserve recognition by sialyltransferases, whereas bulkier groups (e.g., alkyne) may hinder enzymatic processing [8] [10].
Biological Impact:
Table 3: Structural and Functional Comparison of ManNAc Analogues
Analogue | Key Structural Feature | Labeling Efficiency | Cytotoxicity | Functional Outcome |
---|---|---|---|---|
Natural ManNAc | N-Acetyl | Low (mM required) | Negligible | Baseline sialylation |
Ac₄ManNAz | N-Azido, O-acetylated | Moderate (50–150 μM) | High at >200 μM | Standard azide tagging |
1,3,4-O-Bu₃ManNAz | N-Azido, O-butanoylated | High (12.5–25 μM) | Low even at 400 μM | Enhanced flux, low toxicity |
Ac₄ManNLev | N-Levulinoyl, O-acetyl | Moderate (50–100 μM) | Moderate | Requires acidic pH for labeling |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1